Acid Yellow 117
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;4-[3-methyl-4-[[4-[[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32N8O8S2.2Na/c1-24-36(38(48)46(44-24)31-16-20-33(21-17-31)56(50,51)52)42-40-29-12-8-27(9-13-29)35(26-6-4-3-5-7-26)28-10-14-30(15-11-28)41-43-37-25(2)45-47(39(37)49)32-18-22-34(23-19-32)57(53,54)55;;/h3-23,35-37H,1-2H3,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHCDUPQRPAOCX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)C7=CC=C(C=C7)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N8Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6459-70-7 | |
| Record name | Benzenesulfonic acid, 4,4'-[(phenylmethylene)bis[4,1-phenylene-2,1-diazenediyl(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)]]bis-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Preparative Techniques for Acid Yellow 117
Mechanistic Investigations of Diazotization and Coupling Reactions in Acid Yellow 117 Synthesis
The synthesis of this compound, a disazo dye, is fundamentally a two-stage process involving diazotization followed by an azo coupling reaction. jchemrev.comnih.gov The standard manufacturing method involves the double diazotization of a primary aromatic diamine, specifically 4-((4-Ammophenyl)(phenyl)methyl)benzenamine. This is followed by the coupling of the resulting tetraazonium salt with two equivalents of a coupling component, 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. worlddyevariety.comchemicalbook.comchemicalbook.com
The first step is the diazotization of the primary aromatic amine. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). nih.govunb.ca The reaction is performed at low temperatures, generally between 0–5 °C, to ensure the stability of the highly reactive diazonium salt intermediate, which can be explosive if isolated in a dry state. nih.gov The mechanism involves the formation of the nitrosating agent, dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺), which then reacts with the amino group to form an N-nitrosamine. This intermediate then undergoes tautomerization and subsequent protonation and elimination of a water molecule to yield the diazonium ion (-N₂⁺).
The second stage is the azo coupling, which is an electrophilic aromatic substitution reaction. nih.gov The diazonium salt acts as the electrophile and attacks the electron-rich coupling component. For this compound, the coupling component is a pyrazolone (B3327878) derivative. worlddyevariety.comresearchgate.netnih.gov The coupling reaction is sensitive to pH; it is typically carried out in a slightly acidic to neutral or alkaline medium, depending on the specific coupling component, to facilitate the reaction. unb.ca
Optimization of Reaction Parameters for Enhanced Yield and Purity
The yield and purity of this compound are highly dependent on the precise control of several reaction parameters during both diazotization and coupling. Key parameters include temperature, pH, stoichiometry of reactants, and reaction time.
| Parameter | Diazotization | Azo Coupling | Rationale and Impact on Yield/Purity |
| Temperature | 0–5 °C | 5–15 °C | Low temperature in diazotization is critical to prevent the decomposition of the unstable diazonium salt into phenols, which would create impurities. nih.gov The coupling reaction can be run at a slightly higher temperature, but keeping it low generally improves selectivity and reduces by-product formation. |
| pH | Strongly Acidic (pH 1-2) | Weakly Acidic to Alkaline (pH 4-8) | A strong acid medium is required to generate the nitrosonium ion (NO⁺) for diazotization. The pH for coupling must be carefully controlled; for phenols and naphthols, alkaline conditions are often preferred, while for anilines, weakly acidic conditions are used. For pyrazolones, the optimal pH is typically in the slightly acidic to neutral range to ensure the coupling component is sufficiently activated (as the enolate) without decomposing the diazonium salt. unb.ca |
| Reactant Ratio | Slight excess of NaNO₂ | Stoichiometric or slight excess of coupling component | A small excess of sodium nitrite ensures complete diazotization of the amine. Using a stoichiometric amount of the coupling component maximizes its use, though a slight excess can be used to ensure the complete consumption of the valuable diazonium intermediate. |
| Reaction Time | 30–60 minutes | 1–3 hours | Sufficient time must be allowed for each reaction to go to completion. Reaction progress can be monitored to determine the endpoint and avoid the formation of degradation products from prolonged reaction times. googleapis.com |
This table presents typical optimized parameters for the synthesis of pyrazolone-based azo dyes. Specific values for this compound are proprietary to manufacturers.
Role of Intermediate Species in the Synthesis Pathway
The synthesis of this compound proceeds through distinct and crucial intermediate species.
Tetraazonium Salt: The primary intermediate is the tetraazonium salt formed from the double diazotization of 4-((4-Ammophenyl)(phenyl)methyl)benzenamine. This electrophilic species is highly reactive and is not isolated but used immediately in the subsequent coupling reaction. Its stability is paramount and is maintained by low temperatures and an acidic environment. nih.gov
Pyrazolone Anion (Enolate): The coupling component, 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, exists in equilibrium with its enolate form under the coupling reaction conditions. This enolate is the activated, electron-rich nucleophile that attacks the diazonium salt. The concentration of this active form is highly pH-dependent. researchgate.net
Mono-azo Intermediate: The reaction between the tetraazonium salt and the first equivalent of the pyrazolone coupling component forms a mono-azo intermediate. This species is still a diazonium salt and rapidly reacts with a second equivalent of the coupling component to form the final disazo dye.
Innovations in Process Chemistry: Continuous Flow and Microreactor Synthesis Approaches
Traditional batch processing for azo dyes can suffer from issues like poor mixing, localized temperature and pH gradients, and batch-to-batch variability, which can affect yield and product quality. maynoothuniversity.ie Modern process chemistry offers solutions through continuous flow synthesis and microreactor technology. These approaches are particularly well-suited for azo dye production due to the exothermic nature and the use of unstable diazonium intermediates. nih.govresearchgate.net
Continuous flow systems, where reactants are pumped through tubes or channels, offer superior control over reaction parameters. maynoothuniversity.ie The high surface-area-to-volume ratio in microreactors (reactors with channel dimensions typically below 1 mm) enables highly efficient heat and mass transfer. nih.govacs.org This leads to:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with the accumulation of unstable diazonium salts. nih.gov
Improved Yield and Purity: Precise control over temperature, residence time, and stoichiometry minimizes the formation of by-products. nih.gov
Consistent Product Quality: Continuous processing eliminates batch-to-batch variations, leading to more consistent color properties and particle sizes. maynoothuniversity.ieresearchgate.net
Process Intensification: Reactions can often be completed in seconds or minutes, a significant reduction from the hours required in batch processes. maynoothuniversity.ie
Studies on various azo dyes have demonstrated yield increases and improved product purity when switching from batch to continuous flow microreactor systems. nih.gov For instance, integrating a microreactor for the diazotization step with a continuous stirred-tank reactor (CSTR) for the coupling step can prevent clogging issues associated with synthesizing insoluble or poorly soluble dyes in narrow channels, a relevant consideration for scaling up this compound production. nih.govresearchgate.net
Catalytic System Development in this compound Production: Enzyme and Metal-Complex Catalysis
To improve the efficiency and environmental profile of dye synthesis, research has explored various catalytic systems.
Enzyme Catalysis: Biocatalysis, using enzymes like laccase, has been investigated for the synthesis of azo compounds. Laccase can catalyze the aerobic oxidation of aromatic amines to form radicals, which can then couple to form the azo linkage. mdpi.com This enzymatic approach operates under mild conditions (room temperature and neutral pH) and uses air as the oxidant, presenting a greener alternative to the traditional chemical route. While research has focused on simpler azo compounds, the principles could potentially be adapted for more complex structures like this compound, though significant development would be required.
Metal-Complex Catalysis: Transition metal complexes are widely used in the dye industry, not typically for the synthesis of the azo bond itself, but to form metal-complex dyes. scielo.org.mxiiardjournals.org this compound, a disazo dye, can act as a ligand, coordinating with metal ions like chromium, cobalt, iron, or copper. sdc.org.ukspecialchem.com This metallization is usually a post-treatment step after the dye is synthesized. The resulting metal-complex dyes often exhibit significantly improved properties, such as enhanced light fastness, wash fastness, and modified shades. scielo.org.mx Research into palladium-catalyzed C-N coupling reactions also presents a novel, though currently more academic, route to forming asymmetric azo compounds. mdpi.com
Green Chemistry Principles in this compound Manufacturing: Solvent Reduction and Waste Minimization
The traditional synthesis of azo dyes generates considerable waste, including acidic and alkaline effluents and by-products. aigroup.com.au Applying green chemistry principles aims to mitigate this environmental impact.
Solvent Reduction and Solvent-Free Synthesis: A significant area of research is the reduction or elimination of organic solvents. Mechanochemistry, using techniques like ball milling or grinding, has been successfully employed for the solvent-free synthesis of azo dyes. rsc.org This method involves the solid-state reaction of reactants, often with a solid acid catalyst, which can dramatically reduce waste, simplify work-up procedures, and in some cases, shorten reaction times.
Waste Minimization and Recycling: A key principle of green chemistry is waste reduction at the source. This can be achieved by optimizing reaction conditions to maximize yield and minimize by-product formation, as discussed in section 2.1.1. Furthermore, there is growing interest in technologies to recycle water and even recover and reuse dyes from textile effluents. abiteks.com.trthetextilethinktank.org While this is more related to the application phase, designing dyes for easier recovery is a consideration for green synthesis. Strategies for the broader textile manufacturing industry include installing shredders to reprocess fiber waste and implementing better segregation of wastes to maximize recycling opportunities. aigroup.com.au The use of less hazardous chemicals and the development of biodegradable dyes are also active areas of research.
High-Purity Preparation and Scale-Up Considerations for this compound
After synthesis, the crude this compound must be purified and standardized to meet commercial specifications. High purity is essential for achieving bright, consistent shades and good dyeing performance.
High-Purity Preparation:
Salting Out: The dye is often precipitated from the reaction mixture by adding a salt, such as sodium chloride, which reduces its solubility in water.
Filtration and Washing: The precipitated dye is collected by filtration and washed to remove residual salts, unreacted starting materials, and soluble impurities.
Crystallization: Recrystallization from a suitable solvent is a powerful technique for achieving high purity. The choice of solvent and control over crystallization conditions (temperature, cooling rate) can influence the crystal form and particle size, which in turn affects the dye's solubility and dyeing properties. china-dyestuff.com
Grinding and Additives: Commercial dyes are often milled to achieve a fine, uniform particle size. china-dyestuff.com Additives like dispersing agents or solubilizing agents may be incorporated during standardization to improve the final product's handling and application properties. china-dyestuff.comdharmatrading.com
Scale-Up Considerations: Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges:
Heat Transfer: The exothermic nature of diazotization and coupling reactions requires efficient heat removal to maintain optimal temperatures and prevent runaway reactions. This becomes more challenging in large batch reactors.
Mixing: Achieving homogenous mixing of reactants in large volumes is difficult and can lead to localized "hot spots" or pH imbalances, resulting in lower yields and increased impurities.
Quality Consistency: Maintaining batch-to-batch consistency in color strength, shade, and physical properties is a primary goal of industrial production.
Process Control: Robust process analytical technology (PAT) is needed to monitor and control critical parameters in real-time.
Continuous flow manufacturing and microreactor technology (as discussed in 2.2) are increasingly seen as solutions to many of these scale-up challenges, offering a more controlled, consistent, and safer method for the industrial production of azo dyes like this compound. maynoothuniversity.ieresearchgate.net
Advanced Spectroscopic and Analytical Characterization of Acid Yellow 117
Vibrational Spectroscopy Applications: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in the Acid Yellow 117 molecule.
Raman Spectroscopy , a complementary technique to FTIR, provides information about vibrational modes that are Raman-active. It is particularly useful for identifying non-polar bonds and symmetric vibrations. While specific Raman spectral data for this compound is scarce in existing literature, it is a valuable tool for the structural analysis of azo dyes. acs.org The technique can be employed for real-time monitoring of dye concentrations in various systems.
Table 1: Postulated FTIR and Raman Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Technique |
|---|---|---|---|
| ~3400 | O-H | Stretching (in sulfonic acid) | FTIR |
| ~3100-3000 | C-H | Aromatic Stretching | FTIR, Raman |
| ~1600 | C=C | Aromatic Ring Stretching | FTIR, Raman |
| ~1450 | N=N | Azo group Stretching | Raman |
| ~1200-1150 | S=O | Asymmetric Stretching (Sulfonate) | FTIR |
| ~1050-1000 | S=O | Symmetric Stretching (Sulfonate) | FTIR |
| ~850-800 | C-H | Aromatic Out-of-Plane Bending | FTIR |
Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence Studies
Electronic spectroscopy provides insights into the electronic transitions within the this compound molecule, which are responsible for its color and potential fluorescence.
UV-Visible (UV-Vis) Spectroscopy is routinely used to determine the concentration of this compound in solutions by measuring its absorbance at the wavelength of maximum absorption (λmax). acs.org The color of the dye is a direct result of its chromophoric system, primarily the extended conjugation of the azo group with aromatic rings. Studies involving the adsorption of this compound frequently utilize UV-Vis spectrophotometry to monitor its concentration. acs.orgrsc.org For instance, in multi-component dye solutions, the concentration of C.I. This compound has been determined in ranges of 0.03–0.48 g/L using this technique. researchgate.net
Fluorescence Spectroscopy is particularly relevant for this compound, which is also known as Fluorescent Yellow RXL. researchgate.netgoogle.com This indicates that upon absorbing light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. A patent for a fluorescent quantitative method for detecting hydroxyl radicals utilizes this compound, highlighting its fluorescent properties. plos.orglac-bac.gc.ca The fluorescence emission spectrum would be characterized by a peak at a longer wavelength than the absorption maximum.
Table 2: Representative Electronic Spectroscopy Data for this compound
| Parameter | Description | Typical Value/Range | Reference |
|---|---|---|---|
| λmax | Wavelength of Maximum Absorption | 420-450 nm | |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at λmax. | Dependent on solvent and pH | - |
| Emission Maximum (λem) | Wavelength of Maximum Fluorescence Emission | > λmax | plos.orglac-bac.gc.ca |
| Quantum Yield (ΦF) | Efficiency of the fluorescence process. | Dependent on solvent and environment | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the this compound molecule. The chemical shifts, splitting patterns, and integration of the proton signals would allow for the complete assignment of the aromatic and any aliphatic protons.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the number and type of carbon atoms (aromatic, etc.). While specific NMR data for this compound is not prevalent in the literature, the technique is widely cited as essential for the structural confirmation of related dyes and organic compounds. science.govdundee.ac.ukacs.org
Table 3: Hypothetical NMR Data for Structural Elucidation of this compound
| Nucleus | Data Type | Information Provided |
|---|---|---|
| ¹H | Chemical Shift (δ, ppm) | Electronic environment of each proton. |
| ¹H | Spin-Spin Coupling (J, Hz) | Connectivity of neighboring protons. |
| ¹H | Integration | Ratio of different types of protons. |
| ¹³C | Chemical Shift (δ, ppm) | Electronic environment of each carbon atom. |
| 2D NMR (e.g., COSY, HSQC) | Correlation Spectra | Connectivity between protons and carbons. |
Mass Spectrometry (MS) Techniques: High-Resolution ESI-MS and LC-MS/MS for Compound Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, enabling the determination of molecular weight and elemental composition.
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large, polar, and thermally labile molecules like this compound. It would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. ESI-MS has been used to identify hydroxylation products in related systems, demonstrating its utility. plos.org
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying this compound in complex mixtures and for structural elucidation through fragmentation analysis. The precursor ion corresponding to the dye would be selected and fragmented to produce a characteristic pattern of product ions, which can be used for unambiguous identification. gjesm.net
Table 4: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z | Information Obtained |
|---|---|---|---|
| ESI-MS | Negative | [M-Na]⁻, [M-2Na+H]⁻ | Molecular Weight Confirmation |
| High-Resolution ESI-MS | Negative | Precise m/z | Elemental Composition |
| LC-MS/MS | Negative | Precursor and Product Ions | Structural Confirmation and Quantification |
Chromatographic Separation Science: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Coupled Systems
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures, commercial products, and environmental samples.
High-Performance Liquid Chromatography (HPLC) is the premier separation technique for non-volatile compounds like this compound. A common method would employ a reverse-phase C18 column with a gradient elution system, for example, using a mixture of acetonitrile (B52724) and water with an acid modifier. gjesm.net Detection is typically performed using a UV-Vis or a photodiode array (PDA) detector set at the λmax of the dye. researchgate.netgjesm.net HPLC is crucial for assessing the purity of the dye.
Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to the dye's high molecular weight and non-volatile nature. However, GC coupled with mass spectrometry (GC-MS) could be used to analyze any smaller, volatile degradation products of the dye. mdpi.com
Table 5: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water Gradient (with acid modifier) | Elution of the analyte |
| Detector | UV-Vis or Photodiode Array (PDA) at 420-450 nm | Detection and Quantification |
| Flow Rate | ~1 mL/min | Controls retention time and resolution |
| Retention Time | Dependent on exact conditions | Identification of the compound |
X-ray Diffraction (XRD) and Crystallographic Analysis of Solid-State Forms
Table 6: Potential X-ray Diffraction Analysis for this compound
| Technique | Sample Form | Information Provided |
|---|---|---|
| Powder XRD (PXRD) | Crystalline Powder | Crystalline phase identification, polymorphism, and purity. |
| Single-Crystal XRD | Single Crystal | Precise 3D molecular structure, bond lengths, and angles. |
Thermal Analysis Methods: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA would provide information on its thermal stability and decomposition profile. The resulting thermogram would show the temperatures at which mass loss occurs, corresponding to the loss of water or volatile components and the eventual decomposition of the dye molecule. researchgate.netscience.govresearchgate.netscience.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect thermal events such as melting, crystallization, and glass transitions. For this compound, DSC analysis could identify melting points and any polymorphic transitions, providing further insight into its solid-state properties. researchgate.netscience.gov
Table 7: Expected Thermal Analysis Data for this compound
| Technique | Measurement | Information Obtained |
|---|---|---|
| TGA | Mass loss vs. Temperature | Thermal stability, decomposition temperatures. |
| DSC | Heat flow vs. Temperature | Melting point, phase transitions, and heat of fusion. |
Surface and Morphological Characterization: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)
The surface topography and morphology of this compound are critical parameters that influence its application properties, such as dispersibility, dissolution rate, and interaction with substrates. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing and quantifying these characteristics at the micro and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The interaction of the electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition. In the analysis of dye powders, SEM reveals details about particle size, shape, and aggregation. For instance, studies on pigments have utilized SEM to observe the granular aspect of paints. researchgate.net In the context of investigating color alterations in artworks, SEM, combined with X-ray mapping, has been used to analyze samples containing various pigments, revealing the distribution of elements like sulfur, which is a component of this compound. researchgate.net
A hypothetical SEM analysis of this compound powder might reveal the data presented in Table 1.
Table 1: Hypothetical SEM Data for this compound
| Parameter | Observation | Significance |
|---|---|---|
| Particle Shape | Irregular, with some crystalline facets | Influences packing density and flow properties. |
| Particle Size Distribution | 1-20 µm | Affects dissolution rate and color strength. |
| Surface Texture | Generally smooth with some roughness | Impacts the dye's interaction with solvents and fibers. |
| Aggregation | Presence of agglomerates | Can affect the uniformity of dyeing. |
Atomic Force Microscopy (AFM) offers even higher resolution than SEM and can provide three-dimensional surface profiles. libretexts.org An AFM instrument uses a cantilever with a sharp tip to scan the sample surface. libretexts.org Forces between the tip and the sample lead to a deflection of the cantilever, which is measured to create a topographical map. libretexts.org AFM is particularly useful for studying surface roughness and can be operated in different modes to measure various surface properties like adhesion and elasticity. uthscsa.edu While specific AFM studies on this compound are not prevalent in public literature, the technique is widely used for characterizing thin films and coatings. For a dye like this compound, AFM could be employed to study its deposition on a substrate, such as a textile fiber, providing insights into the uniformity of the dyeing process at a nanoscale level.
The potential information that could be derived from an AFM analysis of an this compound-dyed fiber is summarized in Table 2.
Table 2: Potential AFM Findings for an this compound-Dyed Surface
| Measurement | Potential Finding | Implication for Dyeing Performance |
|---|---|---|
| Surface Roughness | Increased roughness after dyeing | Indicates the presence of dye aggregates on the fiber surface. |
| 3D Topography | Visualization of dye particle distribution | Assesses the evenness of the dye application. |
| Adhesion Force | Measurement of tip-sample adhesion | Can be related to the binding strength between the dye and the substrate. |
Application of Hyphenated Techniques and Chemometric Analysis (e.g., Principal Component Analysis, PCA) in Characterization
The comprehensive characterization of a complex organic molecule like this compound often requires the combination of multiple analytical techniques.
Hyphenated Techniques couple a separation technique with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. chromatographytoday.com Common examples include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographytoday.com These techniques are invaluable for identifying impurities in dye formulations and for studying degradation products. For instance, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a mass spectrometer is a standard method for the analysis of synthetic food colorants, many of which are azo dyes similar in structure to this compound. researchgate.net Such a technique could be used to separate this compound from other components in a commercial dye product and provide its UV-Visible spectrum and mass-to-charge ratio for unambiguous identification.
Table 3 lists several hyphenated techniques and their potential applications in the analysis of this compound.
Table 3: Application of Hyphenated Techniques for this compound Analysis
| Technique | Separation Principle | Detection Principle | Potential Application |
|---|---|---|---|
| LC-MS | Liquid Chromatography | Mass Spectrometry | Identification and quantification of the dye and its non-volatile impurities or degradation products. ajrconline.org |
| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile organic compounds that may be present as impurities. chemijournal.com |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Structural elucidation of unknown impurities or isomers separated from the main dye component. researchgate.net |
Chemometric Analysis , such as Principal Component Analysis (PCA), is a statistical method used to analyze large and complex datasets. nih.gov PCA reduces the dimensionality of the data while retaining most of the original information, making it easier to visualize patterns and relationships between samples and variables. nih.govmdpi.com In the context of dye analysis, PCA can be applied to spectroscopic data (e.g., from UV-Vis or infrared spectroscopy) obtained from multiple batches of this compound to assess batch-to-batch consistency. It can also be used to classify different dyes based on their spectral fingerprints. For example, PCA has been successfully used to discriminate between different types of honey based on their physicochemical and colorimetric parameters and to analyze the complex data from the mass spectrometry of protein hydrolysates to assess their sensory properties. researchgate.netnih.gov
A hypothetical application of PCA to the quality control of this compound could involve acquiring UV-Vis spectra of different production batches. The PCA would then transform the spectral data into a set of principal components (PCs). A scores plot of the first two PCs would show clusters of data points, where each point represents a batch. Batches with similar quality would cluster together, while outlier batches would be easily identifiable.
Computational Chemistry and Theoretical Modeling of Acid Yellow 117
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Acid Yellow 117, these calculations would typically be initiated with a geometry optimization to find the most stable three-dimensional conformation of the molecule. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.
The electronic structure of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's color, reactivity, and stability. For azo dyes, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenylamine and pyrazolone (B3327878) rings, while the LUMO is typically centered around the azo bridge (-N=N-), which acts as an electron-accepting chromophore. researchgate.netlibretexts.org
In a typical quantum chemical study of a similar azo dye, the following energetic properties would be calculated:
| Quantum Chemical Parameter | Description | Typical Calculated Value Range for Azo Dyes (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 2.5 to 4.0 |
| Total Energy | The total electronic energy of the molecule in its ground state | Varies greatly depending on molecule size and method |
| Dipole Moment (µ) | A measure of the molecule's overall polarity | 2 to 10 Debye |
These values are illustrative and based on computational studies of similar azo dyes. researchgate.netresearchgate.net Actual values for this compound would require specific calculations.
These calculations provide a foundational understanding of the molecule's stability and potential for electronic transitions, which are directly responsible for its color.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction
DFT is a workhorse for calculating the ground-state properties of molecules. To predict spectroscopic properties, such as the UV-Visible absorption spectrum, an extension of DFT called Time-Dependent Density Functional Theory (TD-DFT) is used. mdpi.com TD-DFT calculates the energies of electronic excited states, which correspond to the absorption of light at specific wavelengths. academie-sciences.fryoutube.com
For this compound, a TD-DFT calculation would predict the maximum absorption wavelength (λmax), which determines its yellow color. The calculation also provides the oscillator strength for each electronic transition, which is related to the intensity of the absorption band. youtube.com Studies on other pyrazolone azo dyes have shown that TD-DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), can accurately reproduce experimental UV-Vis spectra. academie-sciences.frnih.gov The primary electronic transition responsible for the color of these dyes is typically a π→π* transition, involving the promotion of an electron from the HOMO to the LUMO. researchgate.net
Table of Predicted vs. Experimental Spectroscopic Data for a Structurally Similar Pyrazole (B372694) Azo Dye
| Parameter | Experimental Value (nm) | TD-DFT Calculated Value (nm) | Electronic Transition Assignment |
| λmax | 359 | 368 | π→π |
| Secondary Absorption | 293 | 291 | π→π |
This table is based on data for a novel pyrazole azo dye and illustrates the typical accuracy of TD-DFT methods. nih.gov
These calculations are invaluable for understanding the origin of the dye's color and for designing new dyes with specific desired shades.
Molecular Dynamics (MD) Simulations: Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or on a substrate like a textile fiber. researchgate.net MD simulations model the movements of atoms and molecules over time based on classical mechanics.
For this compound, an MD simulation could be used to:
Analyze Conformational Flexibility: Study how the different parts of the large dye molecule move and rotate in solution.
Study Solvation: Investigate how water molecules arrange themselves around the dye, particularly around the charged sulfonate (-SO₃⁻) groups which are crucial for its solubility.
Simulate Dye-Substrate Interactions: Model the process of the dye adsorbing onto a surface like wool or nylon. This would involve analyzing the intermolecular forces, such as hydrogen bonds and van der Waals interactions, between the dye and the fiber's functional groups.
A typical MD simulation would involve placing the this compound molecule in a simulation box filled with water molecules and potentially a model of the substrate surface. The simulation would then be run for a period of nanoseconds, tracking the positions and velocities of all atoms. Analysis of the resulting trajectory would reveal information about binding energies, preferred orientations, and the dynamics of the dyeing process. mdpi.com
Reaction Pathway Modeling and Transition State Identification for this compound Transformations
Theoretical modeling can be used to investigate the chemical transformations of this compound, such as its degradation under various conditions (e.g., exposure to light or oxidizing agents). This involves mapping out the potential energy surface (PES) for a proposed reaction. Key points on the PES include reactants, products, intermediates, and, most importantly, transition states.
DFT calculations are commonly used to locate the structures of transition states and calculate their energies. acs.org The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, modeling the oxidative degradation of an azo dye by a hydroxyl radical (•OH) would involve calculating the energies of different possible pathways, such as the radical attacking the azo nitrogen atoms versus attacking the aromatic rings. researchgate.net Studies on other azo dyes have shown that the initial attack is often on the nitrogen atoms of the azo group, leading to the cleavage of the N=N double bond and subsequent decolorization. acs.orgresearchgate.net
Example of Calculated Activation Energies for Azo Dye Degradation Pathways
| Reaction Step | Proposed Pathway | Calculated Activation Energy (kcal/mol) |
| Hydroxyl Radical Addition | Attack on Azo Nitrogen | ~5-10 |
| Hydroxyl Radical Addition | Attack on Aromatic Carbon | ~15-20 |
These are representative values from DFT studies on azo dye degradation, indicating the likely favored reaction pathway. researchgate.net
Such models are crucial for assessing the environmental fate of dyes and for developing effective wastewater treatment methods. mdpi.com
Development of Predictive Models for Dyeing Performance and Substrate Affinity
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of molecules with their physical properties or biological activity. nih.gov For this compound, a QSPR model could be developed to predict its dyeing performance, including its affinity for different types_of fibers (e.g., wool, silk, nylon). researchgate.net
To build a QSPR model, a dataset of various dyes with known affinities for a particular substrate is required. nih.gov For each dye, a set of molecular descriptors is calculated using computational chemistry software. These descriptors can encode information about the dye's size, shape, polarity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that links the descriptors to the dye affinity. researchgate.net
Key Steps in QSPR Model Development for Dye Affinity:
Data Collection: Compile a set of azo dyes with experimentally measured affinity values for a specific fiber.
Descriptor Calculation: Compute a wide range of molecular descriptors (e.g., molecular weight, logP, dipole moment, HOMO/LUMO energies) for each dye.
Model Building: Use statistical methods to select the most relevant descriptors and build a predictive equation.
Model Validation: Test the model's predictive power on a set of dyes not used in the model-building process.
Once validated, such a model could be used to predict the dyeing performance of new, unsynthesized dye molecules, thereby accelerating the design of improved dyes with higher substrate affinity and better fastness properties.
Investigation of Excited State Dynamics and Photophysical Properties
The interaction of a dye molecule with light does not end with absorption. The excited state created by light absorption has a finite lifetime and can undergo various processes, including fluorescence, internal conversion (non-radiative decay), or photochemical reaction. The study of these processes is known as excited-state dynamics.
For this compound, computational methods like TD-DFT can be used to explore the potential energy surfaces of the excited states. This can help to understand why some dyes are highly fluorescent while others are not, and how the molecule dissipates the energy it absorbs from light. This is particularly important for predicting the lightfastness of a dye; a molecule with efficient non-radiative decay pathways from the excited state back to the ground state is often more stable to light than one that tends to undergo photochemical reactions from its excited state.
Techniques such as ab initio multiple spawning (AIMS) can simulate the time evolution of the molecule after photoexcitation, tracking the pathways of energy relaxation and potential chemical transformations like isomerization or bond cleavage. While these are computationally intensive studies, they provide a detailed, atomistic picture of the dye's photostability. nih.gov
Industrial and Specialized Applications of Acid Yellow 117
Mechanisms of Dyeing and Interaction with Textile Fibers (Wool, Silk, Polyamide, Polyester (B1180765), Acetate)
Acid Yellow 117 is principally used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon. made-in-china.comvipulorganics.com The dyeing mechanism is rooted in ionic interactions. In an acidic dyebath, the amino groups (-NH2) within the protein and polyamide fibers become protonated, acquiring a positive charge (-NH3+). textilelearner.net this compound, which contains one or more sulfonic acid groups (SO3H), exists as a large anion in the aqueous solution. techemi.comtextilelearner.net The negatively charged dye anions are then attracted to the positively charged sites on the fiber, forming strong ionic bonds. textilelearner.net
In addition to ionic bonding, other intermolecular forces such as hydrogen bonding and Van der Waals forces contribute to the fixation of the dye on the fiber, resulting in good colorfastness. textilelearner.net The dyeing process is typically carried out at elevated temperatures, often near boiling, to increase the kinetic energy of the dye molecules, which facilitates their diffusion and penetration into the fiber structure. textilelearner.net
The affinity of this compound for polyester and acetate (B1210297) fibers is minimal. These fibers lack the ionic sites necessary for the strong bonding that occurs with protein and polyamide fibers. Consequently, acid dyes are generally not suitable for dyeing these materials under normal conditions. techemi.com
Table 1: Interaction of this compound with Various Textile Fibers
| Fiber Type | Primary Interaction Mechanism | Dyeing Affinity | Typical Application |
| Wool | Ionic bonding, hydrogen bonding, Van der Waals forces. textilelearner.net | High | Yes made-in-china.comchinainterdyes.com |
| Silk | Ionic bonding, hydrogen bonding, Van der Waals forces. textilelearner.net | High | Yes made-in-china.comchinainterdyes.com |
| Polyamide (Nylon) | Ionic bonding, hydrogen bonding, Van der Waals forces. textilelearner.net | High | Yes made-in-china.comworlddyevariety.com |
| Polyester | Minimal; lacks ionic bonding sites. techemi.com | Low | No |
| Acetate | Minimal; lacks ionic bonding sites. techemi.com | Low | No |
Application in Paper and Pulp Coloring Processes: Substrate-Dye Interactions
This compound is utilized in the paper industry to impart a bright yellow color to various paper products. techemi.com The interaction in this process is also based on electrostatic attraction. Although cellulose, the main component of paper, is not as strongly cationic as protein fibers, cationic retention aids are often used in the papermaking process. These additives provide positive charges that attract the anionic this compound molecules, binding them to the paper fibers. wikipedia.org The dye can be incorporated during the papermaking process to achieve consistent and even coloration. techemi.com
Leather Dyeing Applications: Colorfastness and Adherence Mechanisms
In leather dyeing, this compound provides uniform and vibrant yellow shades. chinainterdyes.comtechemi.com Leather, being derived from animal hides, is composed of collagen, a protein. Similar to wool and silk, the amino groups in the collagen fibers can be protonated in an acidic environment. shengdadyes.com This creates cationic sites that strongly attract and bind the anionic this compound dye molecules. shengdadyes.comdebagkimya.com This ionic interaction is the primary mechanism for the dye's adherence and results in good colorfastness properties, making it suitable for products like shoes, bags, and garments. techemi.comshengdadyes.com
Integration in Ink Manufacturing and Printing Technologies
The vibrant color and good water solubility of this compound make it a suitable colorant for ink manufacturing, including formulations for printing and writing inks. techemi.com It is particularly noted for its use in water-based inkjet inks. orientchemical.com For inkjet applications, the dye must be of high purity to prevent clogging of the printer nozzles. google.com The principle of inkjet printing involves the precise deposition of ink droplets onto a substrate, typically paper. The dye is dissolved in a liquid vehicle, and upon printing, the solvent is absorbed into or evaporates from the paper, leaving the dye on the surface to create the image. wikipedia.org
Advanced Material Coloring and Functionalization Strategies
The use of this compound in the coloring of advanced materials or for functionalization strategies is not extensively documented in publicly available research. While acid dyes can be used with specific polymers, their application in this area remains limited. However, research into the functionalization of materials like titanate nanotubes with amine groups has shown promise for creating adsorbents for acid dyes, indicating potential future applications in material science and environmental remediation. mdpi.com
Forensic Science Applications: Development of Protein-Staining Techniques (e.g., Latent Fingerprint Enhancement)
A significant and specialized application of this compound is in forensic science, specifically for the enhancement of latent fingerprints contaminated with blood. researchgate.netservice.gov.uk Acid dyes, in general, are effective protein stains, and this compound is considered one of the most sensitive for this purpose. researchgate.netbvda.com
The mechanism involves the dye's sulfonic acid groups binding to the amino groups of proteins present in the blood residue of a fingerprint. service.gov.uk This reaction stains the print, making it visible. This compound is particularly effective for developing prints on dark, non-porous surfaces where traditional dark-colored stains like Amido Black would offer poor contrast. researchgate.netservice.gov.uk
After application, the stained print appears pale yellow under normal light but exhibits a strong yellow fluorescence when illuminated with a forensic light source in the blue/blue-green region of the spectrum (approximately 415–485 nm). service.gov.ukrmreagents.com This fluorescence dramatically increases the contrast and allows for clear visualization and photographic documentation of the print. rmreagents.com
Table 2: Forensic Application of this compound
| Application | Target Substance | Mechanism | Surface Type | Visualization |
| Latent Fingerprint Enhancement | Proteins in blood residue. service.gov.uk | Ionic binding of dye's sulfonic acid groups to protein amino groups. service.gov.uk | Dark, non-porous surfaces (e.g., glass, tiles, painted surfaces). service.gov.ukbvda.com | Bright yellow fluorescence under blue/blue-green light (415-485 nm). service.gov.ukrmreagents.com |
Utilization in Chemical Indicating Systems and pH-Responsive Materials
While some sources note that this compound exhibits pH sensitivity, showing a bright yellow in acidic solutions and shifting to an orange or red hue in alkaline conditions, its use as a formal pH indicator is not a well-established or primary application. techemi.com The color change occurs over a pH range, but it is not typically employed in laboratory titrations or for creating precisely pH-responsive materials in the same way as specifically designed indicators like phenolphthalein (B1677637) or methyl orange. sciencenotes.orgsciencecompany.com
Environmental Chemistry and Advanced Remediation Strategies for Acid Yellow 117
Adsorption Technologies for Removal from Aqueous Media:
Adsorbent Material Development and Characterization (e.g., Activated Carbon, Nanocrystalline Zirconia)
The development of effective adsorbent materials is a primary focus for the removal of dyes from effluents. These materials are designed to have high surface areas and specific surface chemistries to bind dye molecules.
Activated Carbon: Activated carbon is a widely studied adsorbent for dye removal due to its high porosity and large surface area. Various precursor materials are used for its production, offering a low-cost alternative to commercial activated carbon.
Pea Peels-Activated Carbon (PPAC): A novel biochar derived from pea peels has been synthesized by impregnation with zinc chloride (ZnCl2) and pyrolysis. researchgate.net Characterization using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and scanning electron microscopy (SEM) has confirmed its microporous structure and the presence of various functional groups on its surface. researchgate.net
Açaí Bunch Activated Carbon: Activated carbon prepared from the bunch of açaí (Euterpe oleracea) has also been investigated for the removal of the similar Acid Yellow 17 dye. researchgate.netchemicalbook.com Synthesis was performed via carbonization in a muffle furnace at temperatures ranging from 500 to 700 °C. researchgate.netchemicalbook.com Characterization revealed a predominantly mesoporous surface structure. chemicalbook.com
Filtrasorb 400: This commercially available activated carbon has been used as a reference adsorbent in studies involving the multicomponent adsorption of acid dyes, including Acid Yellow 117. nih.gov
Nanocrystalline Zirconia: Nanomaterials are gaining attention as effective adsorbents. Nanocrystalline zirconia (ZrO2) has been explored for its potential in dye removal.
Amino-silanized Nanocrystalline Zirconia (NH2–ZrO2): For the removal of Acid Yellow 17, nanocrystalline zirconia was synthesized via co-precipitation and then functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES). worlddyevariety.com This modification introduces amino groups to the surface, enhancing its adsorption capacity for anionic dyes. The material was characterized using SEM, EDX, XRD, FT-IR, TGA, and BET analysis to confirm its structure and surface properties. worlddyevariety.comresearchgate.net
The table below summarizes the characterization techniques used for different adsorbents.
| Adsorbent Material | Precursor/Method | Characterization Techniques Used | Reference |
| Pea Peels-Activated Carbon (PPAC) | Pisum sativum peels, ZnCl2 activation, CO2 pyrolysis | FTIR, XRD, SEM, BJH, BET, DSC, EDX, TGA | researchgate.netdergipark.org.tr |
| Amino-silanized Nanocrystalline Zirconia (NH2–ZrO2) | Co-precipitation, grafting with APTES | SEM, EDX, XRD, FT-IR, TGA, BET | worlddyevariety.comresearchgate.net |
| Açaí Bunch Activated Carbon | Euterpe oleracea bunch, furnace carbonization | Isotherm analysis, Kinetic modeling | researchgate.netchemicalbook.com |
Adsorption Isotherms, Kinetics, and Thermodynamic Studies
Understanding the equilibrium and kinetics of adsorption is crucial for designing efficient remediation systems.
Adsorption Isotherms: Adsorption isotherms describe how the dye molecules distribute between the liquid phase and the solid adsorbent surface at equilibrium.
Langmuir Isotherm: This model, which assumes monolayer adsorption onto a homogeneous surface, was found to best describe the adsorption of Acid Yellow 17 onto amino-silanized nanocrystalline zirconia. worlddyevariety.com For the adsorption of this compound onto pea peel-based activated carbon (PPAC), the Langmuir model showed a high correlation, yielding a maximum monolayer adsorption capacity (Qm) of 515.46 mg/g. researchgate.netdergipark.org.tr
Freundlich Isotherm: This model, which applies to multilayer adsorption on a heterogeneous surface, was found to be a good fit for the adsorption of Acid Yellow 17 onto activated carbon derived from açaí bunch, suggesting multilayer formation. researchgate.netchemicalbook.com
Temkin Isotherm: This isotherm, which considers the effect of indirect adsorbate-adsorbate interactions, was found to be most applicable for describing the biosorption of Acid Yellow 17 onto non-living aerobic granular sludge. nih.gov
Adsorption Kinetics: Kinetic models are used to examine the rate of the adsorption process.
Pseudo-Second-Order Model: This model has been consistently reported to best describe the adsorption kinetics for both this compound and Acid Yellow 17 on various adsorbents, including PPAC, amino-silanized nanocrystalline zirconia, and açaí bunch-derived activated carbon. researchgate.netchemicalbook.comnih.govworlddyevariety.comdergipark.org.tr This indicates that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.net
Intraparticle and Film Diffusion: Studies have shown that both intraparticle diffusion and boundary layer diffusion can influence the rate of adsorption of Acid Yellow 17. nih.gov
Thermodynamic Studies: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insights into the spontaneity and nature of the adsorption process.
For the adsorption of Acid Yellow 17 onto amino-silanized nanocrystalline zirconia, negative ΔG° values indicated a spontaneous process. worlddyevariety.com The negative ΔH° value suggested that the adsorption was exothermic. worlddyevariety.com
The biosorption of Acid Yellow 17 by non-living aerobic granular sludge was also found to be spontaneous and exothermic. nih.gov
The table below summarizes key findings from various adsorption studies.
| Dye | Adsorbent | Best Fit Isotherm | Best Fit Kinetic Model | Thermodynamic Findings | Reference |
| This compound | Pea Peels-Activated Carbon (PPAC) | Langmuir | Pseudo-second-order | Not specified | researchgate.netdergipark.org.tr |
| Acid Yellow 17 | Amino-silanized Nanocrystalline Zirconia | Langmuir | Pseudo-second-order | Spontaneous, Exothermic | worlddyevariety.com |
| Acid Yellow 17 | Açaí Bunch Activated Carbon | Freundlich | Pseudo-second-order | Not specified | researchgate.netchemicalbook.com |
| Acid Yellow 17 | Non-living aerobic granular sludge | Temkin | Pseudo-second-order | Spontaneous, Exothermic | nih.gov |
Surface Chemistry and Adsorption Mechanisms
The interaction between the dye molecule and the adsorbent surface is governed by the surface chemistry of the adsorbent and the chemical structure of the dye.
The adsorption of anionic dyes like this compound is highly dependent on the solution's pH. researchgate.net At lower pH values, the surface of adsorbents like activated carbon becomes protonated, acquiring a positive charge. This enhances the electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules. dergipark.org.tr For instance, the optimal pH for the removal of this compound by pea peel-activated carbon was found to be 2. researchgate.netdergipark.org.tr
The primary mechanisms controlling the adsorption of Acid Yellow dyes include:
Electrostatic Interaction: The attraction between the negatively charged sulfonate groups (–SO3⁻) of the dye and the positively charged surface of the adsorbent at acidic pH. dergipark.org.tr
Hydrogen Bonding: The formation of hydrogen bonds between functional groups (e.g., amine, hydroxyl, carboxyl) on the adsorbent surface and nitrogen or oxygen atoms in the dye molecule. nih.govdergipark.org.tr
π−π Interactions: These can occur between the aromatic rings of the azo dye and the carbonaceous surface of activated carbon adsorbents. nih.gov
Chemisorption: In some cases, the adsorption is controlled by chemisorption, which involves the sharing or exchange of electrons between the adsorbent and the dye, forming a chemical bond. researchgate.netfrontiersin.org
FTIR analysis of adsorbents before and after dye uptake has confirmed the involvement of functional groups such as amine, hydroxyl, and carboxyl groups in the binding process for Acid Yellow 17. nih.gov
Biological Degradation Pathways: Microbial Biodegradation and Bioremediation Approaches
Biological treatment methods offer an environmentally friendly and cost-effective alternative for the degradation of azo dyes. These processes utilize the metabolic capabilities of microorganisms to break down the complex dye structure.
The core of microbial azo dye degradation is the reductive cleavage of the azo bond (–N=N–). mdpi.com This is typically carried out by enzymes called azoreductases under anaerobic or microaerophilic conditions. mdpi.comfrontiersin.org The presence of oxygen can inhibit this process as it competes for the reducing equivalents (like NADH) required by the azoreductases. mdpi.com The initial breakdown of the azo bond leads to the formation of colorless, but potentially hazardous, aromatic amines. researchgate.netfrontiersin.org
Subsequent aerobic treatment is often required to degrade these aromatic amines into less toxic compounds, eventually leading to complete mineralization into CO2, water, and inorganic ions. mdpi.com
Examples of Bioremediation Approaches for Azo Dyes:
Bacterial Degradation: A study on an unspecified "acid yellow" dye demonstrated that laccase produced by Bacillus sp. strain TR could achieve 76.4% decolorization within 96 hours. researchgate.net Analysis suggested the transformation of the N=N bond. researchgate.net For Reactive Yellow-145, a bacterial consortium of E. asburiae and E. cloacae showed 98.78% decolorization under static conditions. nih.gov
Biosorption: Non-living aerobic granular sludge has been used as a biosorbent for the removal of Acid Yellow 17 from aqueous solutions. nih.gov This process relies on the binding of dye molecules to the functional groups present on the surface of the microbial biomass. nih.gov
Identification and Structural Characterization of Degradation Products and Intermediates
Identifying the intermediate and final products of degradation is essential for assessing the detoxification efficacy of a treatment process. The breakdown of azo dyes often proceeds through the cleavage of the azo linkage.
For azo dyes in general, the initial step in biodegradation is the reductive cleavage of the azo bond, which results in the formation of aromatic amines. researchgate.netfrontiersin.org For instance, the anaerobic degradation of the azo dye Acid Orange 7 by Shewanella oneidensis was found to produce 1-amino-2-naphthalenol and aminobenzene sulfonic acid (sulfanilic acid). frontiersin.org
In the case of advanced oxidation processes like ozonation, the reaction with ozone can lead to the formation of various intermediates. For Reactive Yellow 84, ozonation resulted in the formation of formic acid and oxalic acid as major oxidation products, along with nitrate (B79036) and sulfate (B86663) from the cleavage of azo and sulfonic acid groups, respectively. nih.gov Similarly, the degradation of Reactive Yellow-145 by a bacterial consortium was analyzed by GC-MS, identifying metabolites such as 2-Cyclohexen-1-ol, 5-Nitroso-2,4,6-triaminopyrimidine, and various fatty acid esters. nih.gov
Environmental Fate Modeling and Persistence Studies
Environmental fate models are tools used to predict the distribution, transformation, and persistence of chemicals in the environment. These models integrate data on a substance's physical-chemical properties and degradation rates to estimate its concentration in various environmental compartments like water, soil, and air. nih.govpnas.org
For the Azo Acid Dyes group, including compounds like this compound, available data suggest they are likely to persist in water, sediment, and soil. canada.ca Their complex aromatic structure and stability make them resistant to rapid degradation under many environmental conditions. mdpi.com
A key aspect of the environmental fate of azo dyes is their behavior under different oxygen conditions. While they are generally persistent in aerobic environments, they have the potential to degrade under anaerobic conditions, such as those found in deeper layers of sediment. canada.ca In these anoxic environments, the reductive cleavage of the azo bond can occur, leading to the formation of constituent aromatic amines. canada.ca This transformation is a critical consideration in risk assessment, as the resulting amines may have their own distinct toxicity profiles. researchgate.net
Multimedia mass balance models, such as SimpleBox, can simulate the environmental fate of chemicals by modeling their movement and transformation between compartments. canada.ca However, specific environmental fate modeling studies for this compound have not been prominently reported in the available literature. General assessments for the class of Azo Acid Dyes indicate that industrial releases are a primary route of entry into the aquatic environment. canada.ca
Efficacy Assessment of Remediation Technologies on Environmental Impact Parameters (e.g., Decolorization, COD Reduction)
The effectiveness of a remediation technology is typically evaluated by measuring its impact on key environmental parameters, primarily color removal (decolorization) and the reduction of Chemical Oxygen Demand (COD).
Adsorption: In a study on Acid Yellow 17, adsorption using powdered activated carbon (PAC) achieved 100% color removal and 88.4% COD reduction under optimal conditions. mdpi.comnih.gov
Heterogeneous Persulfate Oxidation: When persulfate oxidation was activated with PAC for the treatment of Acid Yellow 17, the system achieved 100% color removal and a 96.6% reduction in COD. mdpi.comnih.gov
Ozonation: Ozonation is highly effective for decolorization. For Acid Yellow 17, ozonation achieved 98% removal efficiency at an ozone gas concentration of 16.5 g/m³. researchgate.net Studies on other azo dyes have shown that ozonation significantly reduces color and can also decrease COD, although complete mineralization is often not achieved by ozonation alone. nih.gov Importantly, ozonation can increase the biodegradability of the effluent, as indicated by an increase in the BOD5/COD ratio, making it a suitable pre-treatment for a subsequent biological stage. nih.govnih.gov
Electrocoagulation: For C.I. Acid Yellow 23, an electrocoagulation process resulted in approximately 98% color removal and 69% COD reduction.
Fenton and Photo-Fenton Processes: The photo-Fenton process has been shown to be highly efficient for the degradation of C.I. Acid Yellow 23, achieving 90% degradation of the aromatic content in about 10 minutes. Fenton processes are effective at both decolorization and COD removal.
The table below presents the efficacy of various remediation technologies on similar azo dyes.
| Technology | Target Dye | Decolorization Efficiency | COD Reduction Efficiency | Reference |
| Adsorption (PAC) | Acid Yellow 17 | 100% | 88.4% | mdpi.comnih.gov |
| Heterogeneous Persulfate Oxidation (PAC-activated) | Acid Yellow 17 | 100% | 96.6% | mdpi.comnih.gov |
| Ozonation | Acid Yellow 17 | 98% | Not specified | researchgate.netdergipark.org.tr |
| Electrocoagulation | C.I. Acid Yellow 23 | ~98% | 69% | |
| Photo-Fenton | C.I. Acid Yellow 23 | >90% (aromatic content) | Not specified |
Chemical Modification and Derivatization Studies of Acid Yellow 117
The chemical modification of dyes like Acid Yellow 117, a disazo acid dye, is a critical area of research aimed at enhancing their inherent properties or imparting new functionalities. These modifications can lead to improved performance in traditional applications, such as textile dyeing, and open avenues for novel uses in advanced materials and analytical sciences. This section explores the strategies for chemical functionalization, the impact of these changes on the dye's characteristics, the synthesis of new analogs, its interactions with large molecules, and methods for improved detection.
Conclusion and Future Research Perspectives for Acid Yellow 117
Synthesis of Key Academic Contributions and Paradigmatic Shifts in Acid Yellow 117 Research
The body of research surrounding this compound has been predominantly focused on its removal from aqueous environments, reflecting its use in industries that generate dye-laden wastewater. rsc.org A significant academic contribution has been the extensive investigation into adsorption as a primary removal technique. mdpi.com Early studies often utilized commercial activated carbons, establishing baseline data for adsorption capacity. mdpi.comscience.gov
A discernible paradigmatic shift has occurred from relying on conventional, often expensive, adsorbents to the exploration and development of low-cost, sustainable alternatives derived from waste materials. This includes activated carbons and chars produced from agricultural byproducts like bamboo scaffolding, macadamia nut shells, and rice husks, as well as industrial refuse such as waste tires. science.govmdpi.comresearchgate.nethkie.org.hkbrighton.ac.uk This shift aligns with broader goals of creating a circular economy, where waste from one sector becomes a valuable resource for environmental remediation in another.
Another key evolution in the research has been the move from single-component adsorption studies to more complex binary and multi-component systems. rsc.orgacs.orgresearchgate.net Researchers have investigated the competitive adsorption between this compound and other dyes like Acid Blue 80 and Acid Red 114, providing more realistic insights into the challenges of treating industrial effluents which typically contain a mixture of dyes. rsc.orgmdpi.comacs.org These studies have highlighted that the adsorption capacity for a single dye can be significantly affected by the presence of others. rsc.orgacs.org
A critical scientific finding that has consistently emerged is the influence of the dye's molecular size. This compound is noted for its relatively large molecular weight and size, which poses a challenge for adsorption. science.govhkie.org.hk Research has demonstrated that the efficacy of an adsorbent is not solely dependent on its total surface area but also on its pore size distribution. science.govhkie.org.hkresearchgate.net Materials with high microporosity might be effective for smaller dye molecules but show limited capacity for the larger this compound, emphasizing that adsorbent design must consider the specific characteristics of the target pollutant. hkie.org.hkresearchgate.net
Table 1: Adsorption Studies on this compound with Various Adsorbents
Identification of Unexplored Research Frontiers and Emergent Methodological Approaches
While adsorption studies have been extensive, several research frontiers for this compound remain largely unexplored. A primary gap exists between laboratory-scale experiments and real-world industrial applications. Future research must concentrate on testing the developed low-cost adsorbents with actual textile industry effluents, which are far more complex than the synthetic binary or ternary dye mixtures used in labs. rsc.org
The lifecycle of adsorbents presents another critical frontier. Most studies focus on the initial adsorption capacity, with less attention paid to the regeneration and reusability of the materials. mdpi.com For any adsorbent to be economically and environmentally viable, efficient and low-cost regeneration methods are essential. Research into chemical, thermal, and ultrasonic regeneration techniques specifically for adsorbents laden with this compound is needed. mdpi.com
Emergent methodological approaches offer new avenues for research. The application of computational methods, such as molecular simulations, is a promising approach to fundamentally understand the interactions between the this compound molecule and various adsorbent surfaces. researchgate.net These computational insights can guide the rational design and synthesis of adsorbents with optimized surface chemistry and porosity for enhanced selectivity and capacity.
Furthermore, while adsorption is the most studied removal method, there is a significant opportunity to investigate other advanced oxidation processes (AOPs) or hybrid methods. Techniques like photocatalysis, electrocoagulation, and Fenton-like processes, which have been effective for other recalcitrant dyes, have not been extensively applied to this compound. science.gov A hybrid approach, combining adsorption for initial concentration followed by an AOP for degradation, could prove to be a highly effective and robust treatment strategy.
Projections for Sustainable Innovations in Acid Dye Chemistry and Applications
In the broader field of dye chemistry, a long-term projection involves the molecular design of more sustainable dyes. This includes creating water-soluble synthetic dyes that are more readily biodegradable or easier to remove from wastewater, potentially reducing the reliance on intensive tertiary treatment processes. hztya.com Innovations may focus on modifying dye structures to be less persistent in the environment without compromising their coloring efficacy.
The application of these technologies is projected to move towards integrated, closed-loop systems. This involves not only the removal of dyes like this compound from wastewater but also the recovery and reuse of water, adsorbents, and potentially even the dye itself, embodying the principles of a circular economy. mdpi.com
Recommendations for Interdisciplinary Research Synergies in Advanced Materials and Environmental Science
To accelerate progress in managing dyes like this compound, fostering interdisciplinary research is crucial. The following synergies are recommended:
Advanced Materials Science and Environmental Engineering: This existing collaboration should be deepened. Materials scientists can focus on the bottom-up synthesis of adsorbents with precisely tailored pore structures and surface functional groups designed specifically to capture large anionic molecules like this compound. hkie.org.hk Environmental engineers can then integrate these advanced materials into innovative reactor designs (e.g., continuous flow columns, membrane filtration systems) and assess their performance under realistic wastewater conditions. rsc.org
Computational Chemistry and Materials Science: A stronger synergy here can significantly reduce the trial-and-error approach to adsorbent development. Computational chemists can use molecular dynamics and density functional theory to model the adsorption process at the atomic level, predicting the binding energies and preferred adsorption sites for this compound on various material surfaces. researchgate.net This theoretical insight would guide materials scientists in synthesizing only the most promising candidates, saving time and resources.
Biotechnology and Environmental Science: The potential of bioremediation for acid dyes is an underexplored synergy. Research should investigate microbial strains or enzymes capable of degrading this compound. This could lead to hybrid systems where biosorption initially concentrates the dye, followed by microbial degradation, potentially offering a more sustainable regeneration method than harsh chemical or thermal treatments. mdpi.com
Chemical Engineering and Industrial Ecology: For sustainable innovations to be adopted, they must be scalable and economically viable. Chemical engineers are needed to design and optimize large-scale, cost-effective production processes for low-cost adsorbents. rsc.org In parallel, industrial ecologists can perform lifecycle assessments to ensure that the proposed solutions are genuinely more sustainable than current practices, considering everything from raw material sourcing to final disposal or regeneration of the adsorbent.
Table 2: Chemical Compounds Mentioned
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
